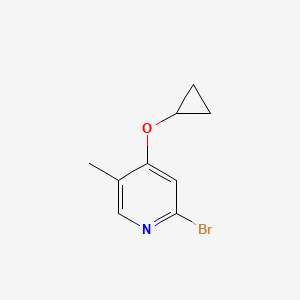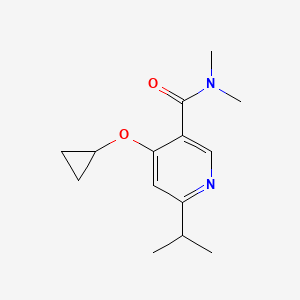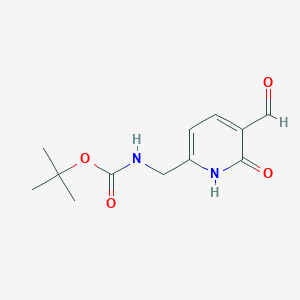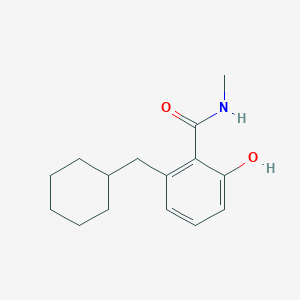
3-Biphenyl-4-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a biphenyl group attached to a piperazine ring, which is further connected to a carboxylic acid esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the carboxylic acid group using tert-butyl alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid . Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on higher yields and safer reaction conditions. For instance, the use of flow microreactor systems can enhance the efficiency and safety of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: Biphenyl carboxylic acids
Reduction: Alcohol derivatives
Substitution: Piperazine derivatives with various substituents
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore.
Industry
Industrially, the compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds and ionic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biphenyl-4-carboxylic acid tert-butyl ester
- Piperazine-1-carboxylic acid tert-butyl ester
- 3-Biphenylmethyl-piperazine
Uniqueness
What sets ®-3-BIPHENYL-4-YLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER apart is the combination of the biphenyl and piperazine moieties, which provides a unique set of chemical and physical properties.
Propriétés
Formule moléculaire |
C22H28N2O2 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
tert-butyl 3-[(4-phenylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-20(16-24)15-17-9-11-19(12-10-17)18-7-5-4-6-8-18/h4-12,20,23H,13-16H2,1-3H3 |
Clé InChI |
BTMQADBUOZDIBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


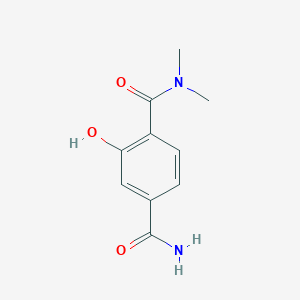
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)

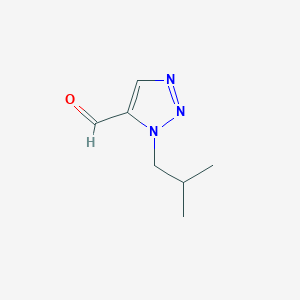
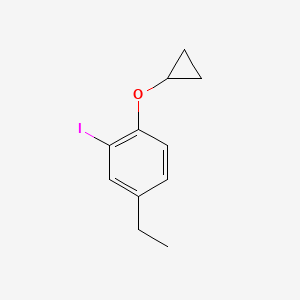
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)
